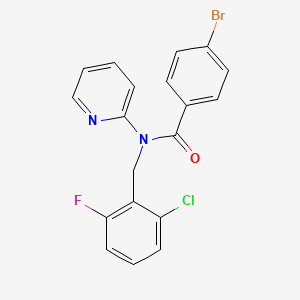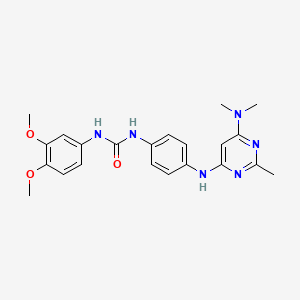![molecular formula C16H24N2OS B11329131 1-cyclohexyl-4-(propan-2-ylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11329131.png)
1-cyclohexyl-4-(propan-2-ylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-CYCLOHEXYL-4-(PROPAN-2-YLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound with a unique structure that combines a cyclohexyl group, a propan-2-ylsulfanyl group, and a cyclopenta[d]pyrimidin-2-one core
Métodos De Preparación
The synthesis of 1-CYCLOHEXYL-4-(PROPAN-2-YLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can be achieved through several synthetic routes. One common method involves the use of metal-free C-3 chalcogenation (sulfenylation) of pyrimidin-4-ones . This reaction proceeds under mild conditions and can be executed on a gram scale, highlighting its broad functional group tolerance . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
1-CYCLOHEXYL-4-(PROPAN-2-YLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Aplicaciones Científicas De Investigación
1-CYCLOHEXYL-4-(PROPAN-2-YLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-CYCLOHEXYL-4-(PROPAN-2-YLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with molecular targets and pathways. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
1-CYCLOHEXYL-4-(PROPAN-2-YLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can be compared with similar compounds such as:
4H-pyrido[1,2-a]pyrimidin-4-ones: These compounds also undergo sulfenylation and have similar biological activities.
Pyrimidin-2-ones: These compounds share a similar core structure and are synthesized through similar methods. The uniqueness of 1-CYCLOHEXYL-4-(PROPAN-2-YLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE lies in its specific substituents and the resulting properties.
Propiedades
Fórmula molecular |
C16H24N2OS |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
1-cyclohexyl-4-propan-2-ylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C16H24N2OS/c1-11(2)20-15-13-9-6-10-14(13)18(16(19)17-15)12-7-4-3-5-8-12/h11-12H,3-10H2,1-2H3 |
Clave InChI |
ISDBOOHEXZIEFC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC1=NC(=O)N(C2=C1CCC2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B11329058.png)

![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-ethoxybenzamide](/img/structure/B11329061.png)


![2-(2,3-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11329082.png)
![(5Z)-5-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-ylidene]-6-hydroxy-3-(prop-2-en-1-yl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B11329084.png)

![7-bromo-N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11329106.png)
![Furan-2-yl{4-[2-(4-methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B11329111.png)
![2-({[7-(4-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}sulfanyl)-1,3-benzothiazole](/img/structure/B11329116.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]butanamide](/img/structure/B11329123.png)
![7-benzyl-2-(2-bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11329124.png)

